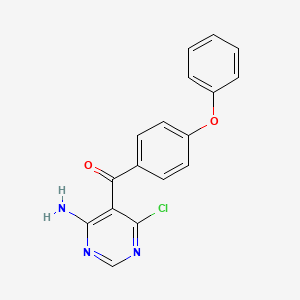
(4-aMino-6-chloropyriMidin-5-yl)(4-phenoxyphenyl)Methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Amino-6-chloropyrimidin-5-yl)(4-phenoxyphenyl)methanone is a chemical compound with the molecular formula C17H12ClN3O2 and a molecular weight of 325.74908 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with amino and chloro groups, and a phenoxyphenyl group attached to a methanone moiety . It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of (4-amino-6-chloropyrimidin-5-yl)(4-phenoxyphenyl)methanone involves several steps. One common synthetic route includes the following steps :
Starting Materials: The synthesis begins with the preparation of the pyrimidine ring, which is substituted with amino and chloro groups.
Reaction Conditions: The reaction typically involves the use of reagents such as dimethyl carbonate (DMC), 1,4-diazabicyclo[2.2.2]octane (DABCO), and dimethylbenzylamine (DMB) under specific conditions.
Industrial Production: Industrial production methods may involve the use of palladium on carbon (Pd/C) as a catalyst, along with hydrogen gas (H2) in ethanol (EtOH) to facilitate the reaction.
Analyse Des Réactions Chimiques
(4-Amino-6-chloropyrimidin-5-yl)(4-phenoxyphenyl)methanone undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Applications De Recherche Scientifique
(4-Amino-6-chloropyrimidin-5-yl)(4-phenoxyphenyl)methanone has a wide range of scientific research applications, including :
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (4-amino-6-chloropyrimidin-5-yl)(4-phenoxyphenyl)methanone involves its interaction with specific molecular targets and pathways . The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
(4-Amino-6-chloropyrimidin-5-yl)(4-phenoxyphenyl)methanone can be compared with other similar compounds, such as :
(4-Amino-6-chloropyrimidin-5-yl)methanol: This compound has a similar pyrimidine ring structure but lacks the phenoxyphenyl group.
N-(4-Amino-6-chloropyrimidin-5-yl)formamide: This compound also contains the pyrimidine ring but has a formamide group instead of the methanone moiety.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the phenoxyphenyl group, which contributes to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C17H12ClN3O2 |
|---|---|
Poids moléculaire |
325.7 g/mol |
Nom IUPAC |
(4-amino-6-chloropyrimidin-5-yl)-(4-phenoxyphenyl)methanone |
InChI |
InChI=1S/C17H12ClN3O2/c18-16-14(17(19)21-10-20-16)15(22)11-6-8-13(9-7-11)23-12-4-2-1-3-5-12/h1-10H,(H2,19,20,21) |
Clé InChI |
AKBJUFJAHAYKFK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C3=C(N=CN=C3Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


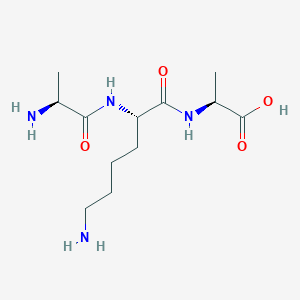
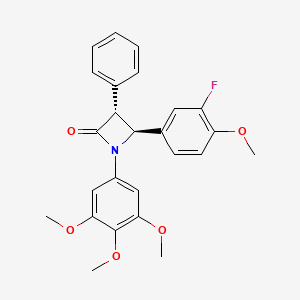
![2,7-Diazaspiro[4.5]decane-7-carboxylic acid, 2-ethyl-1-oxo-, 1,1-dimethylethyl ester](/img/structure/B13923707.png)

![4-Amino-2',3',4',5',6'-pentafluoro[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13923716.png)
![6-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B13923734.png)

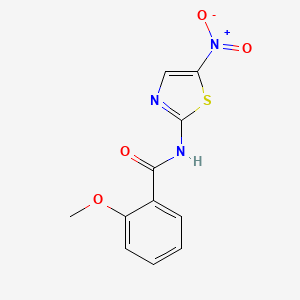

![Tert-butyl 2-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-2,5-dihydropyrrole-1-carboxylate](/img/structure/B13923748.png)
![N-{3-[(3,5-dimethoxyphenyl)amino]quinoxalin-2-yl}-4-methylbenzenesulfonamide](/img/structure/B13923754.png)
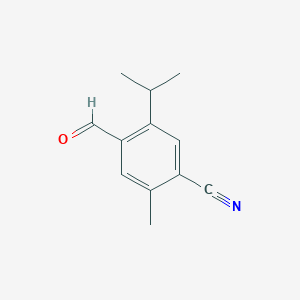
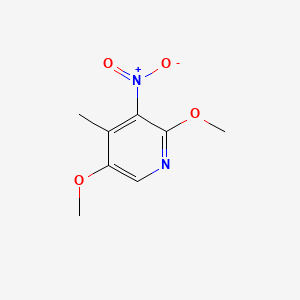
![3-(6-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl)quinoline](/img/structure/B13923773.png)
